

An In-depth Technical Guide to 3-(Bromomethyl)benzaldehyde

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Compound of Interest

Compound Name: 3-(Bromomethyl)benzaldehyde

Cat. No.: B1337732

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Bromomethyl)benzaldehyde is a versatile bifunctional organic compound featuring both an aldehyde and a benzyl bromide moiety. This unique combination of reactive sites makes it a valuable intermediate in a wide array of synthetic transformations, particularly in the fields of medicinal chemistry and materials science. The aldehyde group serves as a handle for forming carbon-nitrogen and carbon-carbon double bonds through reactions such as reductive amination and Wittig olefination, while the bromomethyl group is an excellent electrophile for nucleophilic substitution reactions to introduce benzylic ether, ester, and alkyl functionalities. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of **3-(Bromomethyl)benzaldehyde**, with a focus on detailed experimental protocols and reaction workflows.

Chemical and Physical Properties

3-(Bromomethyl)benzaldehyde is a solid at room temperature with a pale yellow appearance.

[1] It is characterized by the following properties:

| Property | Value | Reference |
|-------------------|---|---|
| CAS Number | 82072-23-9 | [1] [2] [3] |
| Molecular Formula | C ₈ H ₇ BrO | [3] |
| Molecular Weight | 199.04 g/mol | [1] [3] [4] |
| Melting Point | 49 °C | [1] [5] |
| Boiling Point | 269.7 ± 23.0 °C (Predicted) | [1] [5] |
| Density | 1.524 ± 0.06 g/cm ³ (Predicted) | [1] |
| Physical Form | Solid | [1] |
| Solubility | Poorly soluble in water; soluble in organic solvents such as toluene, chloroform, and methanol. | |

Spectral Data

The structural identity of **3-(Bromomethyl)benzaldehyde** is confirmed by various spectroscopic techniques.

| Spectroscopy | Key Features |
|--|---|
| ¹ H NMR (CDCl ₃ , 300 MHz) | δ 10.03 (s, 1H, -CHO), 7.91 (s, 1H, Ar-H), 7.83 (d, J = 7.5 Hz, 1H, Ar-H), 7.68 (d, J = 7.5 Hz, 1H, Ar-H), 7.54 (t, J = 7.5 Hz, 1H, Ar-H), 4.55 (s, 2H, -CH ₂ Br). |
| ¹³ C NMR (CDCl ₃ , 75 MHz) | δ 191.6 (CHO), 138.9 (Ar-C), 136.8 (Ar-C), 134.9 (Ar-C), 129.7 (Ar-C), 32.1 (CH ₂ Br). |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to its molecular weight. |
| Infrared (IR) Spectroscopy | Characteristic peaks for the aldehyde C=O stretch (around 1700 cm ⁻¹) and C-Br stretch. |

Safety Information

3-(Bromomethyl)benzaldehyde is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[6]

| Hazard | GHS Pictograms | Hazard Statements |
|----------------|-----------------------------|--|
| Classification | Corrosion, Exclamation Mark | H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage. H332: Harmful if inhaled.[6] |
| Signal Word | Danger | |

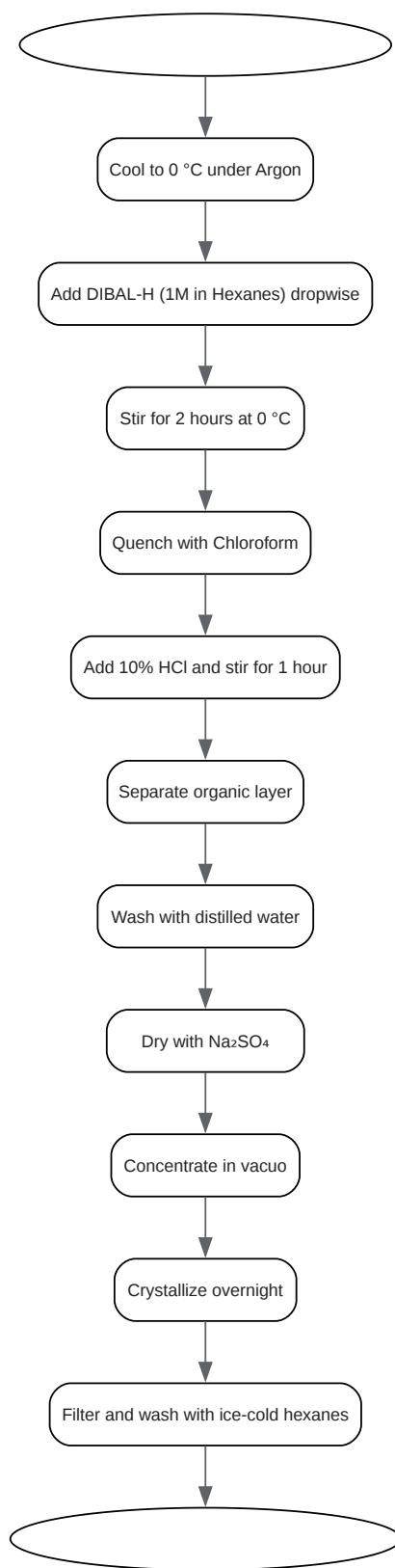
Precautionary Statements: P260, P264, P270, P280, P301+P312+P330, P301+P330+P331, P303+P361+P353, P304+P340+P310, P305+P351+P338+P310, P362+P364, P405, P501.

Experimental Protocols

Synthesis of **3-(Bromomethyl)benzaldehyde**

A common and efficient method for the synthesis of **3-(Bromomethyl)benzaldehyde** is the reduction of α -bromo-m-tolunitrile using Diisobutylaluminum hydride (DIBAL-H).

Experimental Workflow for the Synthesis of **3-(Bromomethyl)benzaldehyde**

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Caption: Synthesis of **3-(Bromomethyl)benzaldehyde** via DIBAL-H reduction.

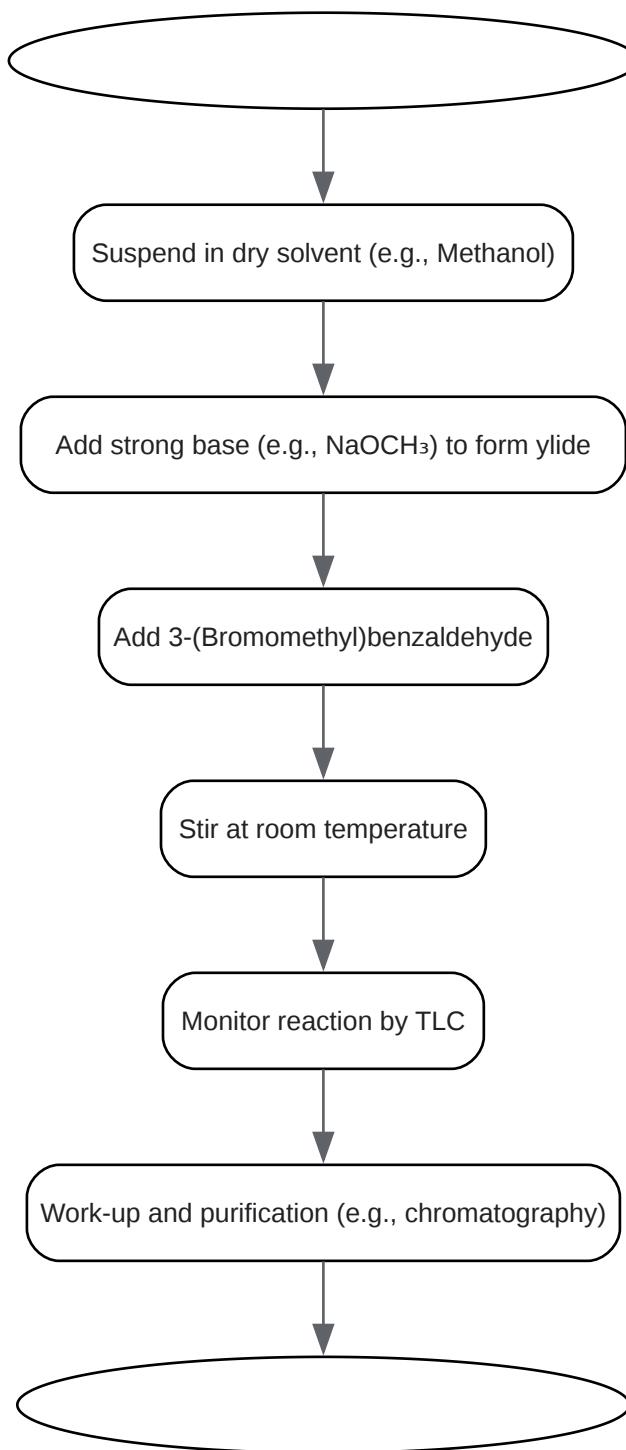
Detailed Protocol:

- Dissolve α -bromo-m-tolunitrile (5 g, 25.51 mmol) in toluene and cool the solution to 0 °C under an argon atmosphere.
- Add Diisobutylaluminum hydride (36.0 ml, 36.0 mmol, 1 M in Hexanes) dropwise to the solution.
- Stir the reaction mixture for 2 hours at 0 °C.
- Add 66 ml of chloroform to the solution, followed by 200 ml of 10% HCl.
- Stir the mixture for an additional hour.
- Separate the organic layer and wash it with distilled water.
- Dry the organic layer with Na_2SO_4 and concentrate it to yield a clear oil.
- Allow the oil to crystallize overnight.
- Filter the white crystals and wash them with ice-cold hexanes.
- Dry the crystals to yield the final product.

Wittig Reaction for Stilbene Synthesis

The aldehyde functionality of **3-(bromomethyl)benzaldehyde** readily undergoes Wittig reactions to form stilbene derivatives, which are important scaffolds in medicinal chemistry.

Experimental Workflow for Wittig Reaction



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Caption: General workflow for the synthesis of stilbene derivatives.

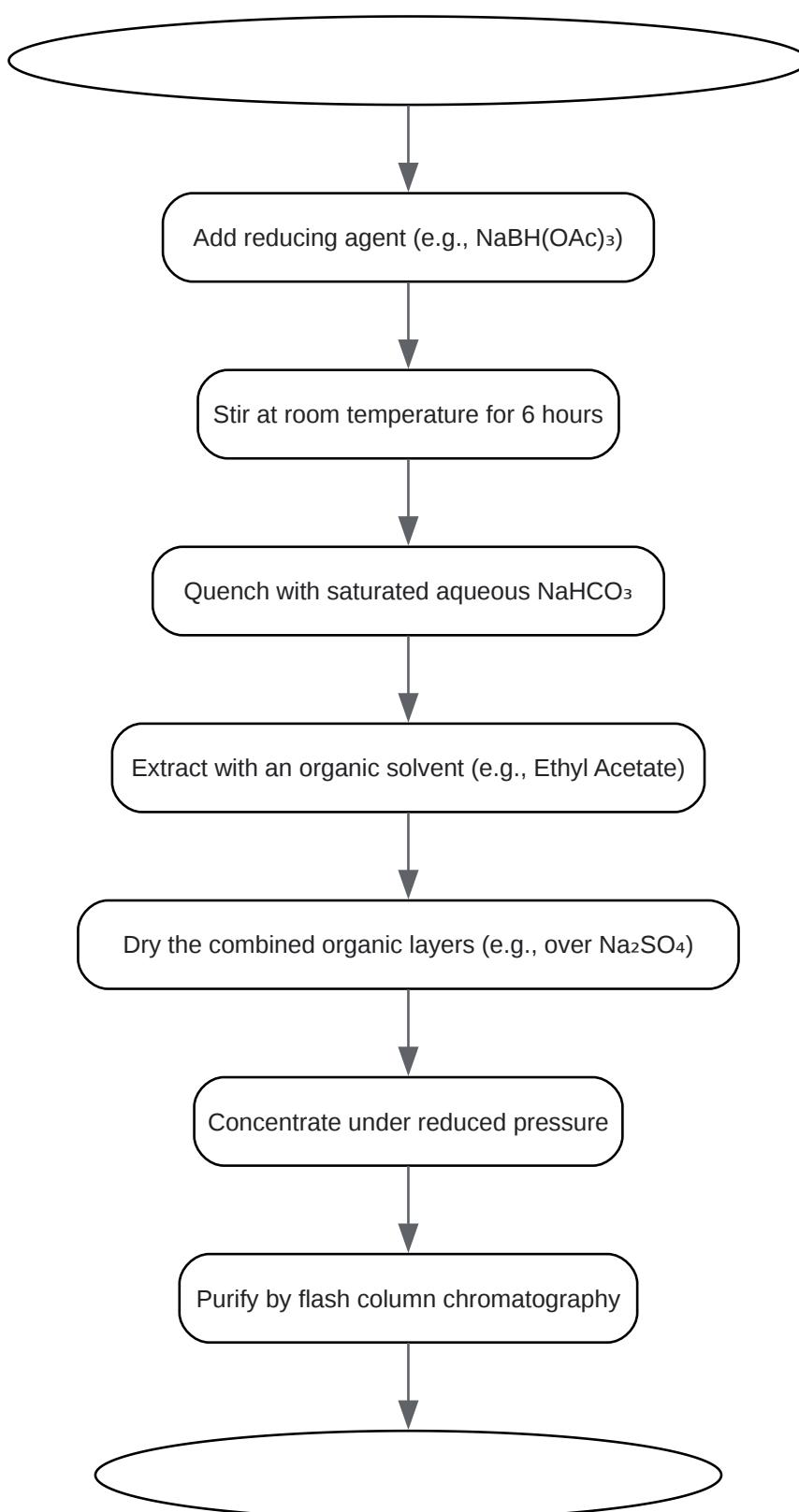
Detailed Protocol:

- Prepare the phosphorus ylide by treating a benzyltriphenylphosphonium halide with a strong base (e.g., sodium methoxide) in a dry solvent like methanol.
- To this ylide solution, add **3-(bromomethyl)benzaldehyde**.
- Stir the reaction mixture at room temperature.
- Monitor the progress of the reaction by thin-layer chromatography (TLC).
- Upon completion, perform an appropriate aqueous work-up.
- Purify the resulting stilbene derivative by column chromatography or recrystallization. This typically yields a mixture of (E)- and (Z)-isomers.

Reductive Amination

The aldehyde group can be converted to an amine via reductive amination, a key transformation in the synthesis of many pharmaceutical compounds.

Experimental Workflow for Reductive Amination



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Caption: General protocol for reductive amination.

Detailed Protocol:

- To a solution of **3-(bromomethyl)benzaldehyde** (1 equivalent) in a suitable solvent such as ethyl acetate, add the desired primary or secondary amine (1.1 equivalents).
- Add a reducing agent, such as sodium triacetoxyborohydride (1.2 equivalents), to the mixture.
- Stir the reaction at room temperature for approximately 6 hours.
- Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer and extract the aqueous layer with ethyl acetate.
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography to obtain the desired amine.

Applications in Drug Discovery and Organic Synthesis

The dual reactivity of **3-(bromomethyl)benzaldehyde** makes it a valuable building block in the synthesis of a wide range of biologically active molecules and complex organic structures.

- Pharmaceutical Intermediates: The ability to introduce both an amine (via the aldehyde) and another functional group (via the benzyl bromide) makes this compound a key intermediate in the synthesis of various pharmaceutical agents.
- Agrochemicals: Similar to its use in pharmaceuticals, it serves as a precursor for the synthesis of novel pesticides and herbicides.
- Synthesis of Heterocycles: The aldehyde and benzyl bromide functionalities can be utilized in cyclization reactions to form a variety of heterocyclic scaffolds, which are prevalent in many drug molecules.

- Material Science: The aromatic nature and reactive handles of **3-(bromomethyl)benzaldehyde** make it suitable for the synthesis of novel polymers and functional materials.

Conclusion

3-(Bromomethyl)benzaldehyde is a highly useful and versatile reagent in organic synthesis. Its distinct reactive sites allow for a multitude of chemical transformations, providing access to a diverse array of complex molecules. The detailed protocols and data presented in this guide are intended to facilitate its effective use by researchers and professionals in the chemical and pharmaceutical sciences. Due to its hazardous nature, it is imperative that all handling and reactions are performed with appropriate safety measures in place.

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